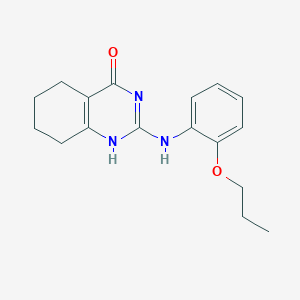

![molecular formula C22H20N4O2S B253923 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B253923.png)

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first discovered as a p53-stabilizing agent, and has since been found to possess anti-cancer, anti-inflammatory, and neuroprotective properties. In

Mechanism of Action

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide exerts its therapeutic effects through multiple mechanisms of action. It stabilizes the p53 protein by binding to its core domain, which prevents its degradation by the ubiquitin-proteasome pathway. This leads to the activation of p53-dependent pathways that induce apoptosis and cell cycle arrest in cancer cells. 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. Finally, 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide reduces oxidative stress and inflammation in the brain by activating the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.

Biochemical and Physiological Effects:

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It induces apoptosis and cell cycle arrest in cancer cells, reduces inflammation and oxidative stress in the brain, and inhibits the production of pro-inflammatory cytokines. It has also been found to enhance the activity of antioxidant and detoxification enzymes, leading to increased cellular defense against oxidative stress and toxic compounds.

Advantages and Limitations for Lab Experiments

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide has several advantages for lab experiments, including its stability, solubility, and potency. It is also relatively easy to synthesize and purify, making it a useful tool for studying the mechanisms of action of p53 and NF-κB signaling pathways. However, 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide has some limitations, including its potential toxicity at high doses and its limited bioavailability in vivo. These factors must be taken into consideration when designing experiments using 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide.

Future Directions

There are several future directions for research on 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide. One area of interest is the development of novel derivatives with improved bioavailability and efficacy. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide treatment. Finally, there is a need for further studies to investigate the potential neuroprotective effects of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide in animal models of neurodegenerative diseases. Overall, 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide holds great promise as a potential therapeutic agent for cancer, inflammation, and neurodegenerative diseases, and further research is needed to fully explore its potential.

Synthesis Methods

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide can be synthesized through a multi-step process involving the reaction of 2,6-dichloro-4-phenylpyrimidine with thiourea, followed by the reaction with 2,3-dimethylphenylacetic acid. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. It has been shown to induce apoptosis in cancer cells by stabilizing the tumor suppressor protein p53, which is mutated in over 50% of all human cancers. 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.

properties

Product Name |

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide |

|---|---|

Molecular Formula |

C22H20N4O2S |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide |

InChI |

InChI=1S/C22H20N4O2S/c1-13-8-7-11-18(14(13)2)24-20(27)15(3)29-22-25-19(16-9-5-4-6-10-16)17(12-23)21(28)26-22/h4-11,15H,1-3H3,(H,24,27)(H,25,26,28) |

InChI Key |

JXAKWVJAIKVLEF-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)NC(=O)C(C)SC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N)C |

SMILES |

CC1=C(C(=CC=C1)NC(=O)C(C)SC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N)C |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(C)SC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

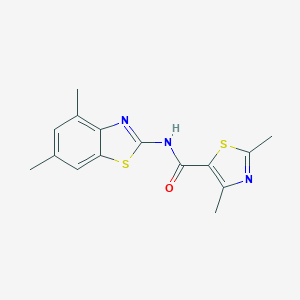

![N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide](/img/structure/B253841.png)

![4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one](/img/structure/B253845.png)

![6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B253846.png)

![N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B253847.png)

![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B253848.png)

![(3Z)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253852.png)

![6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253856.png)

![6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)

![ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B253860.png)

![N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253861.png)

![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B253864.png)

![[(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile](/img/structure/B253865.png)